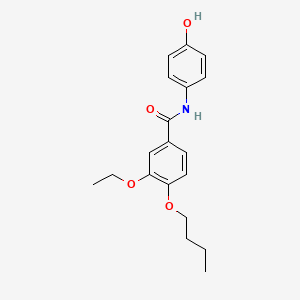
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
Mécanisme D'action
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis. It increases insulin sensitivity by promoting glucose uptake and glycogen synthesis. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It improves cardiac function by reducing oxidative stress and inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor without affecting other PPAR isoforms. It has also been shown to have good oral bioavailability and a long half-life in animal models. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound that may have off-target effects or toxicity at high doses. It also requires careful dosing and monitoring to avoid potential side effects.
Orientations Futures
There are several future directions for research on 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide. One direction is to further investigate its potential therapeutic applications in metabolic disorders, cancer, and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with other signaling pathways and transcription factors. Additionally, there is a need for more studies on the safety and toxicity of this compound in animal models and humans. Finally, there is a need for the development of more potent and selective agonists of PPARδ for use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide involves several steps. The first step is the reaction of 4-hydroxybenzaldehyde with butylamine to form 4-butoxybenzaldehyde. The second step involves the reaction of 4-butoxybenzaldehyde with ethyl bromide to form 4-butoxy-3-ethoxybenzaldehyde. The third step involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with hydroxylamine to form 4-butoxy-3-ethoxybenzaldoxime. The final step involves the reaction of 4-butoxy-3-ethoxybenzaldoxime with 4-hydroxybenzoic acid to form this compound.
Applications De Recherche Scientifique
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, it has been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.
Propriétés
IUPAC Name |
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-5-12-24-17-11-6-14(13-18(17)23-4-2)19(22)20-15-7-9-16(21)10-8-15/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFOMPIXPAPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)